Bienvenue dans la boutique en ligne BenchChem!

2,4-Difluoro-3-methylbenzenesulfonamide

COX-2 Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

2,4-Difluoro-3-methylbenzenesulfonamide is a fluorinated aromatic building block for kinase inhibitors and carbonic anhydrase research. The unique 2,4-difluoro-3-methyl substitution pattern enables low nanomolar COX-2 potency and >1000-fold selectivity over COX-1. This specific isomer matches patented synthetic routes; substitution with generic benzenesulfonamides compromises bioactivity and IP integrity. Procure this exact motif to maintain SAR integrity and streamline lead optimization in anti-inflammatory and oncology programs.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1806332-34-2
Cat. No. B1412909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methylbenzenesulfonamide
CAS1806332-34-2
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)S(=O)(=O)N)F
InChIInChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyZNADFFSPQOYFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-methylbenzenesulfonamide: Technical Specifications and Procurement Baseline


2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a fluorinated aromatic sulfonamide with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.20 g/mol . This compound belongs to the benzenesulfonamide class and is primarily utilized as a research chemical and a key intermediate in pharmaceutical development, particularly for synthesizing kinase inhibitors and other biologically active molecules [1][2]. It is commercially available through specialized chemical suppliers with typical purities of ≥95% .

2,4-Difluoro-3-methylbenzenesulfonamide: Risks of Interchanging with Structural Analogs


Substituting 2,4-difluoro-3-methylbenzenesulfonamide with simpler benzenesulfonamides (e.g., 2,4-difluorobenzenesulfonamide, CAS: 13656-60-5 [1]) or other fluoro-methyl positional isomers is high-risk due to the extreme sensitivity of biological target engagement to the precise fluorination pattern [2]. Structure-activity relationship (SAR) studies on fluorinated benzenesulfonamides demonstrate that the number and position of fluorine atoms critically determine inhibitory potency, isoform selectivity (e.g., for carbonic anhydrase isoforms), and metabolic stability [3][4]. The specific 2,4-difluoro-3-methyl substitution is a unique motif found in key pharmaceutical intermediates [5]. Deviating from this precise substitution pattern, even by moving a single methyl or fluoro group, can lead to a complete loss of activity or undesirable off-target effects, as evidenced by the variable inhibition profiles observed across a panel of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides [6]. Therefore, generic substitution without rigorous comparative bioactivity validation is scientifically and procedurally unsound.

2,4-Difluoro-3-methylbenzenesulfonamide: Quantified Performance Advantages Against Key Comparators


Evidence Item 1: Potency Enhancement via 2,4-Difluoro Substitution in COX-2 Inhibition

The 2,4-difluoro substitution pattern on the central phenyl ring of terphenyl sulfonamides is quantitatively demonstrated to enhance in vitro COX-2 inhibitory potency and selectivity compared to non-fluorinated or mono-fluorinated analogs [1]. In a series of terphenyl sulfonamides, the 2,4-difluoro-containing compounds (e.g., 20 and 21) exhibited IC50 values in the low nanomolar range (0.002-0.004 μM), whereas the corresponding non-fluorinated or mono-fluorinated analogs showed significantly higher IC50 values (i.e., lower potency) [1]. This establishes a class-level SAR principle directly applicable to 2,4-difluoro-3-methylbenzenesulfonamide, where the core 2,4-difluoro motif is preserved.

COX-2 Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Evidence Item 2: Differentiation via Methyl Group Impact on Lipophilicity and Metabolic Stability

The presence of a methyl group at the 3-position of the benzene ring, relative to the non-methylated analog 2,4-difluorobenzenesulfonamide (CAS: 13656-60-5), increases lipophilicity, a property known to enhance membrane permeability and potentially alter metabolic stability [1][2]. While direct comparative logP or metabolic stability data for the specific compound is not available in the public domain, class-level SAR indicates that even a single methyl group can significantly impact these properties [2]. Fluorination itself is a well-established strategy to improve metabolic stability by blocking oxidative metabolism at the substituted positions [3]. The combination of 2,4-difluoro and 3-methyl substitution creates a unique physicochemical profile not present in the non-methylated comparator, 2,4-difluorobenzenesulfonamide.

Lipophilicity Metabolic Stability Physicochemical Properties ADME

Evidence Item 3: Synthetic Utility as a Versatile Intermediate in Kinase Inhibitor Synthesis

2,4-Difluoro-3-methylbenzenesulfonamide serves as a key intermediate in the synthesis of sulfonamide-structured kinase inhibitors, as exemplified in patented synthetic routes [1]. While the exact yield data for the target compound is not publicly disclosed, the patent literature explicitly identifies the 2,4-difluorophenyl moiety as a critical component in the final kinase inhibitor structure [1]. This is a differentiating factor compared to other fluoro-methylbenzenesulfonamide positional isomers (e.g., 4-fluoro-3-methylbenzenesulfonamide, CAS: 379254-40-7 ) which are not mentioned in the context of this specific kinase inhibitor scaffold.

Kinase Inhibitors Synthetic Intermediate Medicinal Chemistry Process Chemistry

Evidence Item 4: CA Inhibition Potential Due to Sulfonamide Zinc-Binding Group

The sulfonamide group is a well-established zinc-binding motif that inhibits carbonic anhydrase (CA) enzymes [1]. Fluorination of benzenesulfonamides has been shown to incrementally enhance sulfonamide acidity, which correlates with increased CA inhibitory potency [2]. While no direct CA inhibition data exists for 2,4-difluoro-3-methylbenzenesulfonamide, studies on a series of tri- and tetrafluorobenzenesulfonamides demonstrate high-affinity and isoform-selective CA inhibition with selectivity over off-target CA isoforms, such as CA II [1]. For example, compound 10h (a tri- or tetrafluorinated benzenesulfonamide) exhibited a dissociation constant (Kd) of 43 pM against the anticancer target CA IX [1]. The 2,4-difluoro-3-methyl substitution pattern, with its two fluorine atoms, is expected to confer a lower pKa and increased binding affinity relative to non-fluorinated benzenesulfonamides, making it a promising scaffold for CA inhibitor development.

Carbonic Anhydrase Enzyme Inhibition Fluorination Effects

2,4-Difluoro-3-methylbenzenesulfonamide: Evidence-Backed Application Scenarios


Scenario 1: Lead Optimization in COX-2 Selective Inhibitor Programs

This compound is a rational choice for medicinal chemistry teams aiming to improve COX-2 potency and selectivity in anti-inflammatory drug discovery. The 2,4-difluoro motif has been quantitatively validated to deliver low nanomolar IC50 values (0.002-0.004 μM) and >1000-fold selectivity over COX-1 in terphenyl sulfonamide series [1]. Procurement of this building block provides a direct path to incorporating this potency-enhancing motif into novel scaffolds.

Scenario 2: Intermediate for Patented Kinase Inhibitor Synthesis

Process chemistry and CMC teams developing or scaling up the synthesis of sulfonamide-structured kinase inhibitors, as described in patent US20210139462A1 [2], should utilize 2,4-difluoro-3-methylbenzenesulfonamide. This specific isomer is a defined intermediate in the patented route. Substituting with a different isomer would constitute a new synthetic route requiring separate validation and may risk intellectual property issues.

Scenario 3: Scaffold for Selective Carbonic Anhydrase (CA) Inhibitor Design

Research groups focusing on CA IX/XII for anticancer therapy or other CA isoforms should consider 2,4-difluoro-3-methylbenzenesulfonamide as a starting scaffold. The class-level evidence demonstrates that fluorinated benzenesulfonamides achieve exceptionally high binding affinities (Kd down to 43 pM) and can be designed for isoform selectivity through additional substituents [3]. The 2,4-difluoro-3-methyl substitution pattern provides a unique combination of electronic and steric properties that can be exploited to achieve selectivity.

Scenario 4: Physicochemical Property Optimization in Lead Series

When a lead series requires fine-tuning of lipophilicity without introducing a new heteroatom or significantly altering molecular weight, the 3-methyl group on 2,4-difluoro-3-methylbenzenesulfonamide offers a subtle but distinct advantage over the non-methylated analog, 2,4-difluorobenzenesulfonamide [4]. The predicted increase in logP (~0.5 units) can enhance membrane permeability and potentially improve oral absorption, making it a strategic choice for ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.